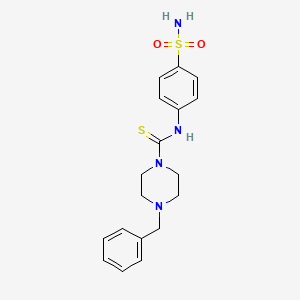

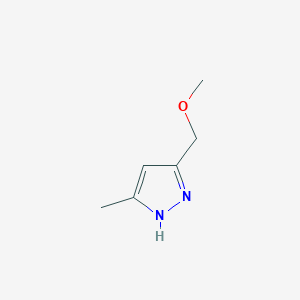

![molecular formula C14H16N2O3S B2815706 methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 560080-29-7](/img/structure/B2815706.png)

methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a specialty product used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the searched resources. Similar compounds have been analyzed using techniques like IR spectroscopy and NMR .Applications De Recherche Scientifique

Multicomponent Synthesis Applications

Methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is involved in multicomponent synthesis processes. A study demonstrated its use in a four-component Gewald reaction under organocatalyzed aqueous conditions. This reaction, involving ethyl cyanoacetate, an α-methylene carbonyl compound, primary or secondary amine, and sulfur, facilitates the formation of 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature (Abaee & Cheraghi, 2013).

Synthesis of AminothiopheneCarboxylic Acids

The compound is also utilized in the Gewald synthesis of aminothiophenecarboxylic acids to produce new dipeptide analogues. This involves the reaction of methyl 2-siloxycyclopropane-carboxylates, alkyl cyanoacetates, and sulfur. The resultant δ-amino acids are significant as dipeptide analogues, contributing to the development of new tripeptide analogues (Özbek et al., 2008).

Application in Dye Synthesis

An interesting application of this compound is in the synthesis of azo benzo[b]thiophene derivatives used as disperse dyes. The process involves synthesizing 2-aminothiophene derivatives and coupling them with various components to create azo dyes, which exhibit good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Peptide/Peptoid Conformation Elucidation

This compound plays a role in the synthesis of novel 3,4-fused tryptophan analogues used for peptide/peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, which is vital in understanding peptide structures (Horwell et al., 1994).

Crystallographic Studies

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been studied. This research is crucial in understanding the structural aspects of these compounds, particularly the orientation of the carbonyl group and the stabilization of the crystal structure by hydrogen bonds (Vasu et al., 2004).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been evaluated as adenosine A1 receptor allosteric enhancers. This research contributes to the development of new pharmacological agents targeting adenosine receptors (Nikolakopoulos et al., 2006).

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

Compounds with similar structures have been known to undergo various chemical reactions to form a variety of heterocyclic compounds .

Biochemical Pathways

It’s worth noting that thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Result of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-19-14(18)12-9-5-3-2-4-6-10(9)20-13(12)16-11(17)7-8-15/h2-7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTWHMRKEIXPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

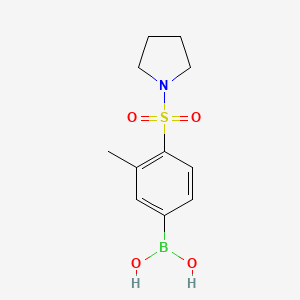

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2815626.png)

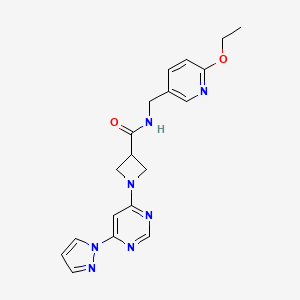

![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)

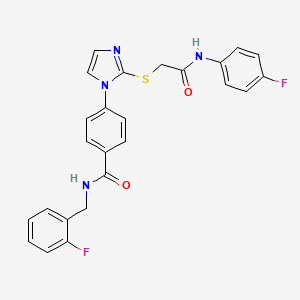

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one](/img/structure/B2815630.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2815635.png)

![3,6-dichloro-N-methyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2815638.png)

![1-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B2815639.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)